molecular formula C20H18F3N3OS B460756 3-amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 626227-84-7

3-amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B460756
CAS No.: 626227-84-7
M. Wt: 405.4g/mol
InChI Key: DOCLDDDTIGTURH-UHFFFAOYSA-N
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Description

3-amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic organic compound that belongs to the class of thienoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thienoquinoline core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and an appropriate aldehyde or ketone.

    Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Amination and carboxamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thienoquinoline core.

    Reduction: Reduction reactions could target the carboxamide group or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound may be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, it could find applications in the development of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]quinoline derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Trifluoromethylated compounds: Compounds with trifluoromethyl groups often have enhanced metabolic stability and bioavailability.

    Aromatic amides: These compounds are known for their diverse pharmacological properties.

Uniqueness

The uniqueness of 3-amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3OS/c1-10-6-8-11(9-7-10)25-18(27)17-16(24)14-15(20(21,22)23)12-4-2-3-5-13(12)26-19(14)28-17/h6-9H,2-5,24H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCLDDDTIGTURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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